

# Spectroscopic Profile of N,N-Dibenzyl-p-anisidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *N,N-Dibenzyl-p-anisidine*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Dibenzyl-p-anisidine** (CAS No: 18613-55-3), a tertiary aromatic amine with applications in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Chemical Structure and Properties

**N,N-Dibenzyl-p-anisidine**, also known as N,N-dibenzyl-4-methoxyaniline, possesses the chemical formula  $C_{21}H_{21}NO$  and a molecular weight of 303.4 g/mol <sup>[1]</sup>. Its structure features a p-anisidine core with two benzyl groups attached to the nitrogen atom.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N,N-Dibenzyl-p-anisidine**.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are summarized in the table below.

Proton Type	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Benzyl Aromatic	7.41-7.28	m	10H
Anisidine Aromatic	6.85-6.76	m	4H
Benzylic (CH <sub>2</sub> )	4.64	s	4H
Methoxy (OCH <sub>3</sub> )	3.79	s	3H

Table 1: Experimental <sup>1</sup>H NMR data for **N,N-Dibenzyl-p-anisidine**.[\[2\]](#)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the molecule.

Carbon Type	Chemical Shift ( $\delta$ , ppm)
C-O (Anisidine)	151.8
C-N (Anisidine)	143.9
Aromatic (Benzyl)	139.1
Aromatic (Benzyl)	128.7
Aromatic (Benzyl)	127.1
Aromatic (Benzyl)	127.0
Aromatic (Anisidine)	114.8
Aromatic (Anisidine)	114.6
Methoxy (-OCH <sub>3</sub> )	55.8
Benzylic (-CH <sub>2</sub> )	55.3

Table 2: Experimental <sup>13</sup>C NMR data for **N,N-Dibenzyl-p-anisidine**.[\[2\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N,N-Dibenzyl-p-anisidine** would be expected to show characteristic absorption bands for C-N, C-O, aromatic C-H, and aliphatic C-H stretching and bending vibrations.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3050	Aromatic C-H Stretch
~2950, ~2850	Aliphatic C-H Stretch (CH <sub>2</sub> and OCH <sub>3</sub> )
~1610, ~1510	Aromatic C=C Bending
~1245	Aryl-O-CH <sub>3</sub> Asymmetric Stretch
~1030	Aryl-O-CH <sub>3</sub> Symmetric Stretch
~1360	C-N Stretch

Table 3: Predicted Infrared (IR) absorption bands for **N,N-Dibenzyl-p-anisidine**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Ion
303	[M] <sup>+</sup>
212	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Benzyl cation)
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Table 4: Experimental Mass Spectrometry data for **N,N-Dibenzyl-p-anisidine**.[\[2\]](#)

The mass spectrum shows a molecular ion peak [M]<sup>+</sup> at m/z 303.[\[2\]](#) A major fragmentation pathway involves the cleavage of a benzyl group to form the stable benzyl cation at m/z 91,

which is the base peak.[2] Another significant fragment is observed at  $m/z$  212, corresponding to the loss of a benzyl radical.[2]

## Experimental Protocols

Detailed experimental procedures are crucial for the reproduction of spectroscopic data.

### NMR Spectroscopy

**Sample Preparation:** A sample of **N,N-Dibenzyl-p-anisidine** is dissolved in a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube.

**Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer, for example, a Bruker AVANCE III operating at 300 MHz for  $^1\text{H}$  and 75 MHz for  $^{13}\text{C}$ . [2]

**Data Acquisition:**

- $^1\text{H}$  NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- $^{13}\text{C}$  NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak.

#### *NMR Spectroscopy Workflow*

### Infrared (IR) Spectroscopy

**Sample Preparation:** A solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

**Instrumentation:** An FT-IR spectrometer is used to record the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

**Data Acquisition:** A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

#### *IR Spectroscopy Workflow*

## Mass Spectrometry (MS)

**Sample Preparation:** The sample is typically dissolved in a volatile organic solvent.

**Instrumentation:** A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used. The sample is introduced into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer.

**Data Acquisition:** Electron Ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their abundance.

### *Mass Spectrometry Workflow*

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## References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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